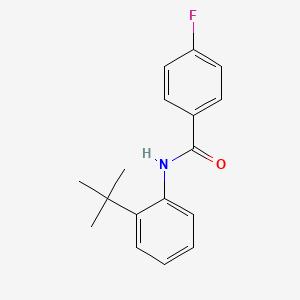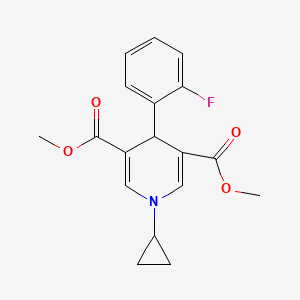
N-(2-tert-butylphenyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butylphenyl)-4-fluorobenzamide, commonly known as TF-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TF-1 is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 271.34 g/mol.
Wissenschaftliche Forschungsanwendungen
TF-1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. TF-1 has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. TF-1 has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of TF-1 is not fully understood. However, studies have suggested that TF-1 may exert its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. TF-1 has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
TF-1 has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition, TF-1 has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. TF-1 has also been investigated for its potential as a probe for imaging HDAC activity in living cells.
Vorteile Und Einschränkungen Für Laborexperimente
TF-1 has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potent anticancer activity. However, TF-1 also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
TF-1 has significant potential for further development as a therapeutic agent for cancer and neurodegenerative diseases. Future research should focus on optimizing the synthesis of TF-1 to improve its solubility and pharmacokinetic properties. In addition, further studies are needed to elucidate the exact mechanism of action of TF-1 and to identify potential biomarkers for predicting its efficacy in different cancer types. TF-1 may also have potential applications in other fields, such as epigenetics and chemical biology, which should be explored in future research.
Synthesemethoden
The synthesis of TF-1 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-tert-butylphenylamine with 4-fluorobenzoyl chloride in the presence of a base to form N-(2-tert-butylphenyl)-4-fluorobenzamide. The reaction is carried out under anhydrous conditions and requires careful control of the reaction conditions to obtain a high yield of the desired product.
Eigenschaften
IUPAC Name |
N-(2-tert-butylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-17(2,3)14-6-4-5-7-15(14)19-16(20)12-8-10-13(18)11-9-12/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLSTIKLVXBCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5818779.png)
![2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5818792.png)
![4-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5818793.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5818810.png)



![methyl [4-(anilinosulfonyl)phenoxy]acetate](/img/structure/B5818844.png)




![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-methyl-3-furamide](/img/structure/B5818893.png)